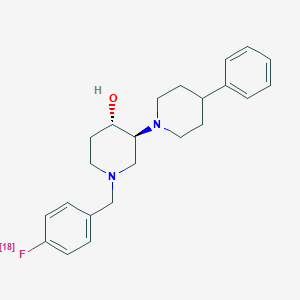

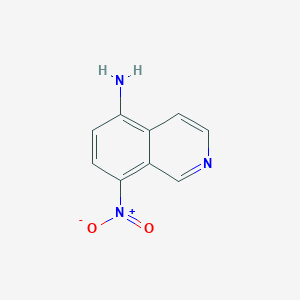

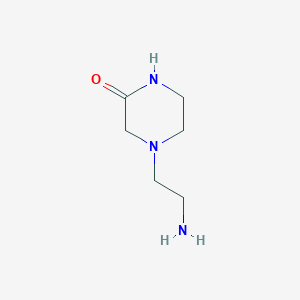

8-硝基异喹啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

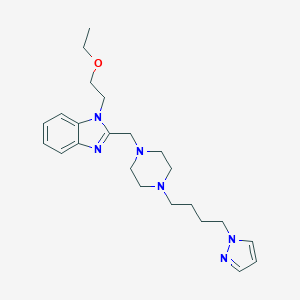

The compound 8-Nitroisoquinolin-5-amine is a derivative of nitroisoquinoline, which is a class of compounds known for their potential biological activities. The research on this compound and its derivatives spans various applications, including regioselective amination reactions, synthesis of antitumor agents, antibacterial properties, and interactions with other aromatic compounds .

Synthesis Analysis

The synthesis of 8-Nitroisoquinolin-5-amine derivatives can be achieved through different pathways. One method involves the amination of 3-nitropyridines by liquid ammonia and potassium permanganate, yielding 6- and 7-amino compounds from 5- and 8-nitroisoquinoline, respectively . Another approach is the S(N)Ar reaction of 5-chloro-4-hydroxy-8-nitroquinazoline with various nucleophiles to produce a series of novel 5-substituted-4-hydroxy-8-nitroquinazolines, which may act as EGFR signaling-targeted inhibitors . Additionally, the preparation of new 8-nitrofluoroquinolone derivatives involves the introduction of substituted primary amine appendages at the C-7 position of a synthon, facilitated by the 8-nitro group .

Molecular Structure Analysis

The molecular structure of 8-Nitroisoquinolin-5-amine derivatives is characterized by the presence of nitro and amino groups on the isoquinoline ring. These functional groups play a crucial role in the compound's reactivity and interaction with other molecules. The crystal structures of proton-transfer compounds of 8-aminoquinoline with nitro-substituted aromatic carboxylic acids have been studied, revealing protonation of the quinoline nitrogen and primary hydrogen-bonding interactions .

Chemical Reactions Analysis

The chemical reactivity of 8-Nitroisoquinolin-5-amine derivatives is influenced by the nitro group, which can facilitate nucleophilic aromatic substitution reactions. For instance, the 8-nitro group of fluoroquinolone synthons aids in the addition of weak nucleophiles at the C-7 position . Moreover, the amination of 5-nitrosoquinolin-8-ol with primary aliphatic amines leads to the synthesis of N-substituted 5-nitrosoquinolin-8-amines, which can be further reduced to N8-alkylquinoline-5,8-diamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Nitroisoquinolin-5-amine derivatives are determined by their molecular structure. The presence of nitro and amino groups contributes to their potential biological activity, such as antitumor and antibacterial effects. The nitro group also enhances the reactivity of these compounds in nucleophilic substitution reactions, which is crucial for the synthesis of various derivatives with potential pharmacological applications .

科学研究应用

新型合成和化学转化

基于5-硝基异喹啉和5-硝基氧异喹啉的酰胺和脲类化合物通过直接亲核取代合成,标志着有机合成领域的重大进展。这种方法提供了一种新途径,可用于获取硝基和硝基氧衍生物,扩展了可用于修改异喹啉结构以用于各种应用的化学工具(Avakyan et al., 2022)。

此外,通过8-硝基异喹啉的N-烷基化产物进行1,3-二极环加成反应,开发了新型多功能吡咯并[2,1-a]异喹啉,代表了合成复杂杂环结构的重大进展。这一过程突显了8-硝基异喹啉-5-胺衍生物在构建密集取代和生物相关骨架方面的多功能性(Bastrakov & Starosotnikov, 2019)。

抗菌特性

从8-硝基异喹啉-5-胺骨架衍生的8-硝基氟喹诺酮衍生物的探索显示出显著的抗菌活性。这项研究强调了这些衍生物作为新型抗菌剂的潜力,特别是对抗革兰氏阳性菌株,为抗微生物疗法的发展开辟了新途径(Al-Hiari et al., 2007)。

作用机制

Mode of Action

It is known that the amination of 5-nitroisoquinolin-8-ol with primary aliphatic amines can lead to the formation of n-substituted 5-nitrosoquinolin-8-amines . This suggests that 8-Nitroisoquinolin-5-amine may interact with its targets through nucleophilic substitution reactions .

Action Environment

The action, efficacy, and stability of 8-Nitroisoquinolin-5-amine can be influenced by various environmental factors. For instance, the compound should be stored in a suitable and closed container to prevent spillage or leakage . It is also advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

安全和危害

The safety data sheet for 8-Nitroisoquinolin-5-amine indicates that it may cause respiratory irritation . Precautions for safe handling include handling in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

未来方向

Further functionalization of isoquinoline seems to be a very promising direction . Modern requirements for the synthesis of derivatives of aromatic and heteroaromatic compounds imply their direct C–H functionalization . In the case of π-deficient azines and nitroarenes, oxidative nucleophilic hydrogen substitution (SNH) reactions satisfy these requirements .

属性

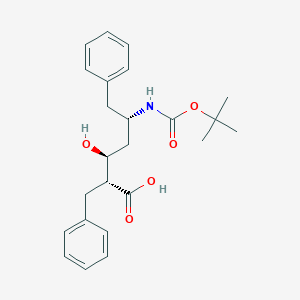

IUPAC Name |

8-nitroisoquinolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGFZLNYZKMJBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429081 |

Source

|

| Record name | 8-nitroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitroisoquinolin-5-amine | |

CAS RN |

156901-58-5 |

Source

|

| Record name | 8-nitroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)

![N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide](/img/structure/B129362.png)